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molecular formula C4H8N2O4 B091300 Acetic acid, 2,2'-hydrazinylidenebis- CAS No. 19247-05-3

Acetic acid, 2,2'-hydrazinylidenebis-

Cat. No. B091300
M. Wt: 148.12 g/mol
InChI Key: QQQMJWSOHKTWDZ-UHFFFAOYSA-N
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Patent
US09023837B2

Procedure details

Monochloroacetic acid (2 eq.) in water was neutralized with potassium carbonate (1 eq.) followed by the addition of hydrazine hydrate (1 eq.). Potassium carbonate (1 eq.) was added to the solution gradually, whereupon, with a steady evolution of CO2, the temperature rose to 70° C. The solution was then heated until the gas evolution stopped. At the end of the reaction, the 2,2′-(hydrazine-1,1-diyl)diacetic acid was precipitated by making the solution acidic with concentrated HCl. The product (mp 171° C.) was crystallized from water, and was confirmed by NMR spectroscopy and elemental analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([OH:5])=[O:4].[C:6](=[O:9])([O-])[O-].[K+].[K+].[OH2:12].[NH2:13][NH2:14].[C:15](=O)=O>O>[N:13]([CH2:2][C:3]([OH:5])=[O:4])([CH2:15][C:6]([OH:9])=[O:12])[NH2:14] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 70° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated until the gas evolution
CUSTOM
Type
CUSTOM
Details
At the end of the reaction
CUSTOM
Type
CUSTOM
Details
the 2,2′-(hydrazine-1,1-diyl)diacetic acid was precipitated
CUSTOM
Type
CUSTOM
Details
The product (mp 171° C.) was crystallized from water

Outcomes

Product
Name
Type
Smiles
N(N)(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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